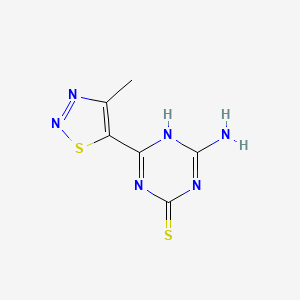

4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol

Description

4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol (CAS: 1554878-84-0) is a heterocyclic compound combining a 1,3,5-triazine core with a 4-methyl-1,2,3-thiadiazole substituent and a thiol functional group. Its molecular formula is C₆H₆N₆OS, with a molecular weight of 210.22 g/mol . The thiol (-SH) group enhances reactivity, enabling participation in disulfide bond formation or metal coordination .

Limited data on its physical properties (e.g., boiling point, solubility) are available in the provided evidence, though storage conditions typically align with standard laboratory practices for thiol-containing compounds .

Properties

Molecular Formula |

C6H6N6S2 |

|---|---|

Molecular Weight |

226.3 g/mol |

IUPAC Name |

2-amino-6-(4-methylthiadiazol-5-yl)-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C6H6N6S2/c1-2-3(14-12-11-2)4-8-5(7)10-6(13)9-4/h1H3,(H3,7,8,9,10,13) |

InChI Key |

QSZAMDRYRADQBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SN=N1)C2=NC(=S)N=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a hydrazine derivative, followed by cyclization to form the thiadiazole ring. The triazine ring can be introduced through subsequent reactions involving nitriles or other suitable precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group might yield disulfides, while nucleophilic substitution at the amino group could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biology, compounds with triazine and thiadiazole rings have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. Research might focus on the compound’s ability to inhibit specific enzymes or interact with biological targets.

Medicine

In medicine, such compounds could be explored for their therapeutic potential. For example, they might be investigated as potential drug candidates for treating infections or cancer.

Industry

In industry, 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies of this compound are absent in the provided evidence, structural analogs can be analyzed based on functional group variations and heterocyclic frameworks. Below is a systematic comparison:

Triazine Derivatives with Varied Substituents

Triazine derivatives often exhibit divergent properties depending on substituents. For example:

- 2-Amino-4,6-dimethoxy-1,3,5-triazine: Lacking sulfur-containing groups, this derivative shows reduced reactivity toward nucleophiles compared to the thiol-containing target compound. Its applications are more aligned with agrochemicals rather than biomedical uses .

- 4-Amino-6-(1H-imidazol-1-yl)-1,3,5-triazine-2-thiol: Replacing the thiadiazole group with imidazole increases basicity due to the nitrogen-rich imidazole ring. This substitution may enhance solubility in polar solvents but reduce stability under acidic conditions .

Table 1: Key Differences in Triazine Derivatives

| Compound | Substituent | Reactivity | Solubility Trend | Common Applications |

|---|---|---|---|---|

| Target Compound | Thiadiazole + Thiol | High | Moderate (polar org.) | Pharmaceuticals, Catalysts |

| 2-Amino-4,6-dimethoxy-1,3,5-triazine | Methoxy | Low | High (aqueous) | Agrochemicals |

| 4-Amino-6-(imidazolyl)-triazine-2-thiol | Imidazole | Moderate | High (polar solvents) | Coordination chemistry |

Thiadiazole-Containing Compounds

The 4-methyl-1,2,3-thiadiazole group in the target compound distinguishes it from other thiadiazole derivatives:

- 5-Amino-1,2,3-thiadiazole-4-carboxylic acid: This analog’s carboxylic acid group increases hydrophilicity, making it unsuitable for lipid membrane penetration but ideal for aqueous-phase reactions .

- 4-Methyl-1,2,3-thiadiazole-5-thiol : Removing the triazine core reduces molecular weight (MW: 132.21 g/mol) and alters electronic properties, favoring applications in corrosion inhibition rather than drug design .

Table 2: Thiadiazole Substituent Impact

| Compound | Core Structure | Molecular Weight | Key Functional Group | Applications |

|---|---|---|---|---|

| Target Compound | Triazine + Thiadiazole | 210.22 | Thiol | Drug candidates |

| 5-Amino-1,2,3-thiadiazole-4-carboxylic acid | Thiadiazole | 161.18 | Carboxylic acid | Synthetic intermediates |

| 4-Methyl-1,2,3-thiadiazole-5-thiol | Thiadiazole | 132.21 | Thiol | Corrosion inhibitors |

Sulfur-Containing Heterocycles

The thiol group in the target compound contrasts with sulfur-based analogs:

- AMT is widely studied in antiviral research .

- 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine : Replacing thiadiazole with thiophene enhances π-π stacking interactions, favoring use in organic electronics .

Biological Activity

4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol is a compound of interest due to its potential biological activities. This article discusses its molecular characteristics, biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Molecular Characteristics

- Chemical Formula : CHNS

- Molecular Weight : 226.28 g/mol

- CAS Number : 1545304-87-7

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Compounds with a triazine core have been shown to inhibit cancer cell proliferation through various pathways, including the inhibition of DNA and RNA synthesis. The thiadiazole moiety enhances interaction with biological targets involved in tumorigenesis .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as carbonic anhydrase and phosphodiesterases, which are crucial in cancer progression and other diseases .

- Synergistic Effects : The presence of multiple active moieties allows for potential synergistic effects when combined with other therapeutic agents, improving efficacy while reducing toxicity .

Anticancer Studies

Several studies have evaluated the anticancer properties of compounds related to 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 20b | HepG-2 | 4.37 ± 0.7 | Inhibition of RNA/DNA synthesis |

| Compound 20b | A-549 | 8.03 ± 0.5 | Inhibition of key kinases |

| 4-Amino compound | MDA-MB-231 | 6.25 - 8.18 | Inhibits migration and invasion |

These results indicate significant anticancer potential against various cell lines, suggesting that the compound could be further developed as an anti-cancer agent.

Antimicrobial Activity

The thiadiazole derivatives have shown promising antimicrobial properties against a range of pathogens. The incorporation of the thiadiazole ring enhances the antimicrobial activity by disrupting cellular processes in bacteria and fungi .

Case Studies

A notable study highlighted the use of thiadiazole derivatives in treating infections caused by resistant strains of bacteria. The study demonstrated that these derivatives exhibited significant antibacterial activity through mechanisms such as disrupting bacterial cell wall synthesis and inhibiting critical metabolic pathways .

Q & A

Q. What are the standard synthetic pathways for 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, refluxing precursors like substituted thiadiazoles with triazine derivatives in ethanol or acetic acid under controlled conditions (e.g., 4–6 hours at 80–100°C) is common. Post-reaction purification involves solvent evaporation, filtration, and recrystallization using polar aprotic solvents .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

Q. How is the biological activity of this compound assessed in preliminary studies?

Antimicrobial or enzyme inhibition assays are conducted using standardized protocols (e.g., broth microdilution for MIC determination). Dose-response curves and control experiments (e.g., solvent-only controls) are critical to validate activity. Structural analogs with known activity serve as benchmarks .

Advanced Research Questions

Q. How can reaction conditions be optimized using design of experiments (DoE) for higher yield?

Factorial design (e.g., 2^k factorial) identifies critical parameters like temperature, solvent polarity, and catalyst concentration. For instance, a recent study optimized thiadiazole-triazine coupling by varying ethanol/water ratios and reflux duration, achieving a 22% yield improvement . Response surface methodology (RSM) further refines multi-variable interactions .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities or assay variability. Solutions include:

Q. How can computational modeling predict reactivity or toxicity of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model interactions with biological membranes or enzymes. Tools like COMSOL Multiphysics enable virtual screening of derivative libraries .

Q. What role does AI play in accelerating synthesis and data analysis?

AI-driven platforms automate reaction prediction (e.g., retrosynthesis algorithms) and optimize experimental parameters via reinforcement learning. For example, neural networks trained on thiadiazole-triazine reaction datasets can propose novel solvent systems or catalysts, reducing trial-and-error experimentation .

Q. How do steric and electronic effects of the 4-methyl-thiadiazole moiety influence the compound’s stability?

The methyl group enhances steric hindrance, reducing susceptibility to nucleophilic attack on the triazine ring. Electronic effects (e.g., electron-donating methyl) modulate the thiol group’s acidity, impacting solubility and redox behavior. Stability studies under varying pH and temperature conditions are essential for applications in biological matrices .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.